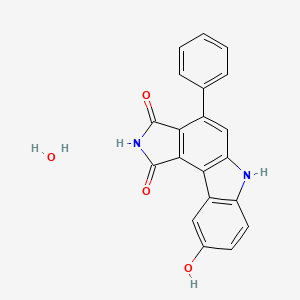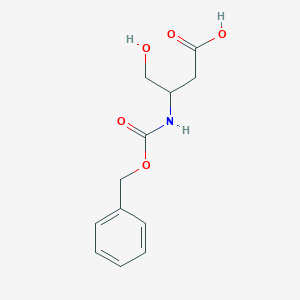
(R)-3-(Cbz-amino)-4-hydroxybutanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-(((benzyloxy)carbonyl)amino)-4-hydroxybutanoic acid is a chiral compound with significant importance in organic chemistry and biochemistry. This compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group, an amino group, and a hydroxyl group on a butanoic acid backbone. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(((benzyloxy)carbonyl)amino)-4-hydroxybutanoic acid typically involves the protection of the amino group with a benzyloxycarbonyl group. One common method includes the reaction of ®-4-hydroxybutanoic acid with benzyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions to prevent racemization and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of ®-3-(((benzyloxy)carbonyl)amino)-4-hydroxybutanoic acid may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-(((benzyloxy)carbonyl)amino)-4-hydroxybutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The benzyloxycarbonyl group can be removed under acidic or basic conditions to yield the free amino acid.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Hydrogenation using palladium on carbon (Pd/C) in methanol.
Major Products
Oxidation: ®-3-(((benzyloxy)carbonyl)amino)-4-oxobutanoic acid.
Reduction: ®-3-(((benzyloxy)carbonyl)amino)-4-hydroxybutanoic acid.
Substitution: ®-4-hydroxybutanoic acid.
Wissenschaftliche Forschungsanwendungen
®-3-(((benzyloxy)carbonyl)amino)-4-hydroxybutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the synthesis of peptides and proteins.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of ®-3-(((benzyloxy)carbonyl)amino)-4-hydroxybutanoic acid involves its interaction with specific enzymes and receptors in biological systems. The benzyloxycarbonyl group acts as a protecting group, preventing unwanted reactions during synthesis. Upon deprotection, the free amino acid can interact with its molecular targets, participating in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-3-(((benzyloxy)carbonyl)amino)-4-hydroxybutanoic acid
- ®-3-(((tert-butoxycarbonyl)amino)-4-hydroxybutanoic acid
- ®-3-(((benzyloxy)carbonyl)amino)-4-oxobutanoic acid
Uniqueness
®-3-(((benzyloxy)carbonyl)amino)-4-hydroxybutanoic acid is unique due to its specific stereochemistry and the presence of both a benzyloxycarbonyl protecting group and a hydroxyl group. This combination allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Eigenschaften
Molekularformel |
C12H15NO5 |
|---|---|
Molekulargewicht |
253.25 g/mol |
IUPAC-Name |
4-hydroxy-3-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C12H15NO5/c14-7-10(6-11(15)16)13-12(17)18-8-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2,(H,13,17)(H,15,16) |
InChI-Schlüssel |
WYDXTGWCWIHLPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,4-Dimethyl-N-[(triisopropylsilyl)ethynyl]benzenesulfonamide](/img/structure/B15123931.png)
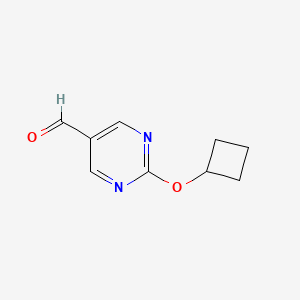
![[3-Hydroxy-13-methyl-7-[9-(3,3,4,4,4-pentafluorobutylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B15123961.png)

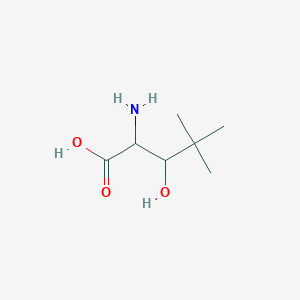
![3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B15123973.png)
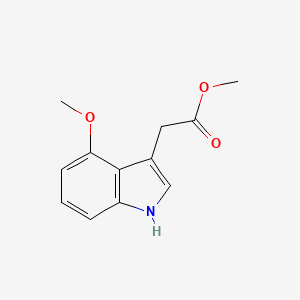
![1,7,7-trimethyl-N-propylbicyclo[2.2.1]heptan-2-amine](/img/structure/B15123984.png)
![Tert-butyl 3-(4-chlorophenyl)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B15123989.png)
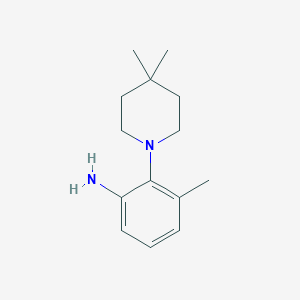
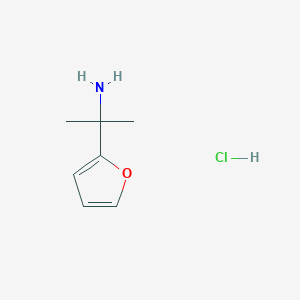
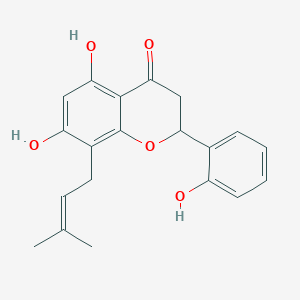
![6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-9-methyl-9H-purine](/img/structure/B15124004.png)
